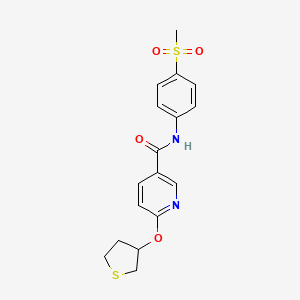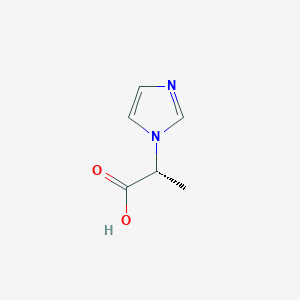
(R)-2-(1-Imidazolyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-(1-Imidazolyl)propanoic Acid” is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as 3-1h-imidazol-1-yl propanoic acid, 3-imidazol-1-yl-propionic acid, 1h-imidazole-1-propanoic acid, and 3-1-imidazolyl propanoic acid .
Synthesis Analysis
The synthesis of imidazoles, including “®-2-(1-Imidazolyl)propanoic Acid”, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “®-2-(1-Imidazolyl)propanoic Acid” is represented by the SMILES notation: C1=CN (C=N1)CCC (=O)O . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving “®-2-(1-Imidazolyl)propanoic Acid” are part of the broader field of imidazole synthesis . The methodologies used in these reactions are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical and Chemical Properties Analysis
“®-2-(1-Imidazolyl)propanoic Acid” has a molecular weight of 140.142 g/mol . The compound’s InChI Key is VSFNAZLYGOOSEY-UHFFFAOYSA-N .科学的研究の応用
Antitumor Activities
Girodazole, a compound closely related to (R)-2-(1-Imidazolyl)propanoic acid, has been studied for its antitumor properties. It inhibits protein synthesis by affecting the termination step of the process, showing potential as an experimental antitumor compound (Colson et al., 1992).
Corrosion Inhibition
Novel amino acids-based corrosion inhibitors have been synthesized and characterized, showing high efficiency in preventing metal corrosion. These inhibitors demonstrate the application of imidazole derivatives in protecting metals from corrosion, which is crucial in industrial settings (Srivastava et al., 2017).
Polymerization Catalyst
β-Imidazolyl-4(5)-propanoic acid acts as a catalyst in the polymerization of unprotected 5′-desoxyribonucleotides, showcasing its role in facilitating the formation of di- and oligonucleotides with a significant yield. This highlights its application in nucleic acid chemistry and potential in biotechnological advancements (Pongs & Ts'o, 1969).
Molecular Interactions Study
The study of 1-butyl-3-methylimidazolium, a compound related to this compound, in water-rich compositions reveals insights into its effect on the molecular organization of water. Such studies are essential for understanding the interactions at the molecular level that could have implications in designing new solvents and materials (Miki et al., 2005).
Safety and Hazards
“®-2-(1-Imidazolyl)propanoic Acid” can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
The future challenges in the field of imidazole synthesis, including compounds like “®-2-(1-Imidazolyl)propanoic Acid”, involve improving the regiocontrolled synthesis of substituted imidazoles . These challenges also include expanding the scope and limitations of the methodologies used, and understanding the reaction mechanisms .
特性
IUPAC Name |
(2R)-2-imidazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQHFXRVMKCLS-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2955488.png)
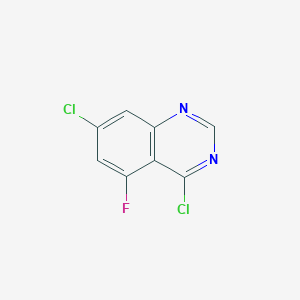
![4-cyano-N-[(1-cyclopentylpiperidin-4-yl)methyl]benzamide](/img/structure/B2955491.png)

![5-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}pyrimidin-2-amine](/img/structure/B2955494.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)
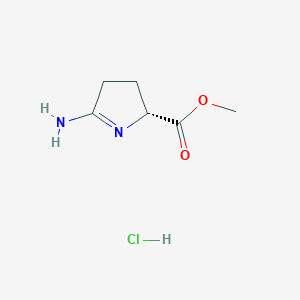
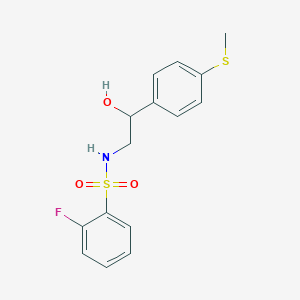
![7-cyclopropyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2955504.png)
![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate](/img/structure/B2955508.png)
